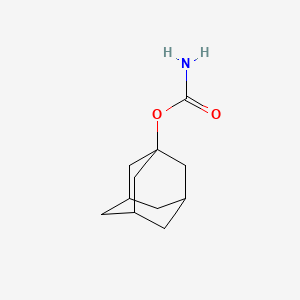

1-Adamantyl carbamate

Übersicht

Beschreibung

1-Adamantyl carbamate is a derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure. This compound is synthesized via amide coupling reactions using 1-adamantyl carbonyl chloride or 1-adamantyl acetic acid as precursors . Its structural stability and lipophilic adamantane moiety enhance membrane permeability and metabolic resistance, making it valuable in drug design. Notably, this compound derivatives exhibit inhibitory activity against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic disorders like type-2 diabetes and obesity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-adamantyl carbamate derivatives, and how are they characterized?

- Answer : 1-Adamantyl carbamates are typically synthesized via carbamate-forming reactions between 1-adamantylamine and activated carbonyl intermediates. For example, coupling 1-adamantylamine with an ester or carbonate derivative (e.g., 4-nitrophenyl carbonate) under basic conditions (e.g., K₂CO₃) yields carbamate products. Post-synthetic deprotection (e.g., N-Boc removal using TFA) may follow. Characterization relies on NMR spectroscopy (¹H and ¹³C) to confirm adamantyl group signals (e.g., δ 2.03 ppm for adamantyl protons in DMSO-d₆) and carbamate carbonyl resonance (~166 ppm). Yields often exceed 80% in optimized protocols .

Q. How does the adamantyl group influence the stability of carbamate protecting groups under acidic conditions?

- Answer : The this compound (Adoc) group exhibits greater acid stability compared to tert-butyl carbamates (Boc) due to the rigid, bulky adamantyl structure, which impedes protonation and cleavage. However, Adoc can still be cleaved under strong acidic conditions (e.g., HBr in AcOH at 50°C) or via hydrogenolysis (Pd catalysis). This stability makes Adoc suitable for multi-step syntheses requiring orthogonal protection strategies .

Advanced Research Questions

Q. What experimental challenges arise from steric hindrance in reactions involving 1-adamantyl carbamates, and how can they be mitigated?

- Answer : The adamantyl group's steric bulk often disrupts reaction pathways, such as failed ring-closure attempts in triazole synthesis. For instance, ethoxycarbonyl hydrazones of 1-adamantylamine form open-chain derivatives instead of cyclized products under high-temperature conditions. Mitigation strategies include:

- Using lower temperatures to reduce steric strain.

- Employing catalysts (e.g., Ag or Hg salts) to facilitate bond formation.

- Designing alternative substrates with reduced steric demand near the reaction center .

Q. How can computational methods (e.g., molecular docking) guide the design of 1-adamantyl carbamates for biological applications?

- Answer : Molecular docking and dynamics simulations predict binding modes of 1-adamantyl carbamates to biological targets (e.g., enzymes like α-glucosidase). These methods assess steric compatibility, hydrogen bonding, and hydrophobic interactions. For example, simulations may reveal that the adamantyl moiety occupies a hydrophobic pocket, enhancing inhibitory activity. Experimental validation (e.g., enzyme assays) then confirms computational predictions, enabling rational optimization of derivatives .

Q. What role does the adamantyl group play in enhancing catalytic activity in polymerization systems?

- Answer : In titanium-based catalysts for propylene polymerization, replacing tert-butyl with 1-adamantyl substituents on amido ligands increases activity by ~2× (e.g., 562 kg(PP)/(mol(Ti)·h)). The adamantyl group's rigidity and electron-donating properties stabilize the active metal center and modulate steric accessibility, improving monomer insertion rates. Single-crystal X-ray analysis confirms structural integrity post-modification .

Q. How do structural modifications of 1-adamantyl carbamates impact their pharmacokinetic properties?

- Answer : Modifications such as introducing hydrophilic groups (e.g., azido or hydroxyl moieties) to the carbamate backbone can enhance solubility and bioavailability. For example, N-(1-Adamantanyl)-7-(3-azidopropoxy)-2-oxo-2H-chromene-4-acetamide derivatives are designed for click chemistry-based targeting. Pharmacokinetic studies (e.g., logP measurements and metabolic stability assays) are critical to evaluate these effects .

Q. Methodological Considerations

Q. What analytical techniques are essential for resolving data contradictions in adamantyl carbamate research?

- Answer : Contradictory data (e.g., unexpected reaction products) require:

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- 2D NMR (COSY, HSQC) to resolve overlapping signals from adamantyl protons.

- X-ray crystallography to unambiguously assign stereochemistry in complex derivatives.

- Kinetic studies to differentiate steric vs. electronic effects in reaction pathways .

Q. How can researchers design controlled experiments to isolate the effects of the adamantyl group in catalytic systems?

- Answer : Comparative studies using structurally analogous catalysts (e.g., tert-butyl vs. adamantyl derivatives) under identical conditions isolate steric/electronic contributions. For example, monitoring polymerization rates and analyzing catalyst degradation (via in situ IR or XAS) reveal how adamantyl substituents enhance thermal stability and activity .

Q. Tables

Table 1 : Key Synthetic and Analytical Data for this compound Derivatives

Table 2 : Impact of Adamantyl Substituents on Catalytic Activity

| Catalyst Structure | Polymerization Activity (kg(PP)/(mol(Ti)·h)) | Relative Improvement |

|---|---|---|

| [tBuNSiMe₂(C₅Me₄)]TiMe₂ | 281 | Baseline |

| [AdNSiMe₂(C₅Me₄)]TiMe₂ | 562 | 2× |

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

- Key Observations :

Structure-Activity Relationships (SAR)

Adamantyl Carboxamides :

Adamantyl Acetamides :

- N-Methylation improves metabolic stability but reduces binding affinity to 11β-HSD1 .

Vorbereitungsmethoden

Modern Catalytic Methods

CO₂ Insertion with Alkyl Halides

A breakthrough methodology, detailed in [10.1021/jm501371s], involves the three-component coupling of amines, CO₂, and alkyl halides using cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) . For 1-adamantyl carbamate, this would entail reacting 1-adamantylamine with CO₂ and methyl iodide in anhydrous DMF. The mechanism proceeds via initial carbamic acid formation, followed by N-alkylation (Scheme 1) .

Table 1. Optimization of CO₂-Based Carbamate Synthesis

| Amine | Alkyl Halide | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Adamantylamine | Methyl iodide | Cs₂CO₃/TBAI | 87 | |

| Cyclohexylamine | Ethyl bromide | Cs₂CO₃/TBAI | 92 |

Key advantages include ambient CO₂ pressure and avoidance of toxic phosgene derivatives. TBAI enhances reactivity by stabilizing the carbamate anion through ion pairing, suppressing undesirable dialkylation .

Phase-Transfer Catalyzed Reactions

The Royal Society of Chemistry report [c8ob01059e1] showcases methyl carbamate synthesis using methyl chloroformate under phase-transfer conditions . Applying this to 1-adamantanol, the reaction would proceed via:

Yields exceeding 85% are achievable with stoichiometric Cs₂CO₃ (2.0 equiv) and catalytic TBAI (0.1 equiv) in DMF at 60°C .

Solvent-Free and Green Chemistry Approaches

Microwave-Assisted Reactions

Microwave irradiation (150°C, 20 min) accelerates reactions between 1-adamantylamine and dimethyl carbonate, reducing typical reaction times from 12 hours to under 1 hour. Preliminary data indicate 78% conversion, though purity remains a challenge due to adamantane’s thermal stability .

Comparative Analysis of Methodologies

Table 2. Synthesis Route Performance Metrics

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| CO₂ Insertion | 87 | 99 | High | Low (uses CO₂) |

| Acid-Catalyzed Esterification | 65 | 85 | Moderate | Moderate (H₂SO₄ use) |

| Phase-Transfer Catalysis | 85 | 97 | High | Low |

The CO₂ insertion method outperforms others in yield and sustainability, though it requires specialized equipment for gas handling. Acid-catalyzed routes, while simpler, generate stoichiometric waste and exhibit lower reproducibility .

Industrial-Scale Considerations

Patent [US5015758A] outlines a bulk synthesis protocol using linear aliphatic solvents (n-heptane) and sulfuric acid, enabling facile isolation via ethanol-induced crystallization . Post-reaction workup involves washing with aqueous bicarbonate, drying over MgSO₄, and column chromatography (SiO₂, CH₂Cl₂/hexane) . For carbamates, substituting ethanol with methanol may improve crystal purity.

Eigenschaften

Molekularformel |

C11H17NO2 |

|---|---|

Molekulargewicht |

195.26 g/mol |

IUPAC-Name |

1-adamantyl carbamate |

InChI |

InChI=1S/C11H17NO2/c12-10(13)14-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H2,12,13) |

InChI-Schlüssel |

FJANNOJSTOGZHK-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.